Dipotassium 2-(phenylamino)propanedioate
Description
Dipotassium 2-(phenylamino)propanedioate is a potassium salt derivative of 2-(phenylamino)propanedioic acid (molecular formula: C₉H₇K₂NO₄). The parent acid features a propanedioic acid backbone substituted with a phenylamino group at the 2-position. The dipotassium form enhances water solubility and ionic stability, making it advantageous for pharmaceutical and biochemical applications. Its mechanism of action involves interactions between the phenylamino group and biological targets, such as enzymes or receptors, which can modulate cellular pathways .
Properties
Molecular Formula |
C9H7K2NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
dipotassium;2-anilinopropanedioate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChI Key |
HLZWLZQVQYEOHV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Mixing phenylamine and malonic acid in a reactor.
- Adding potassium hydroxide to the mixture.
- Stirring the reaction mixture at room temperature.
- Isolating the product through filtration and drying.
Chemical Reactions Analysis
Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between dipotassium 2-(phenylamino)propanedioate and analogous compounds:
Key Research Findings
Solubility and Ionic Interactions: The dipotassium form of 2-(phenylamino)propanedioate exhibits significantly higher aqueous solubility compared to its sodium or acid counterparts (e.g., sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate), which is critical for in vitro assays .
Biological Activity: The phenylamino group in this compound enables π-π stacking and hydrogen bonding with biological targets, similar to 3-[(2-phenylethyl)amino]propanoic acid’s neuroactive interactions . Unlike 2-amino-3-phenylpropanoic acid, which primarily serves as a neurotransmitter precursor, the dipotassium derivative’s carboxylate groups may allow chelation of metal ions, expanding its utility in enzymatic studies .
Pharmacological Potential: While diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is tailored for antifungal applications, this compound’s mechanism remains understudied.
Unique Differentiators
- Dipotassium vs. Sodium Salts : The potassium counterions improve stability in physiological buffers compared to sodium salts, which may degrade under acidic conditions .
- Backbone Flexibility: The propanedioate backbone offers two reactive carboxylate sites, unlike monocarboxylic analogs (e.g., 2-(phenylamino)benzoic acid), enabling diverse chemical modifications .
- Substituent Effects: The phenylamino group’s planar structure contrasts with bulkier substituents (e.g., quinolinylamino in diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate), reducing steric hindrance in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
